molecular formula C6H3BCl2F2O2 B2424309 2,4-Dichloro-3,5-difluorophenylboronic acid CAS No. 2377611-74-8

2,4-Dichloro-3,5-difluorophenylboronic acid

Cat. No.: B2424309
CAS No.: 2377611-74-8
M. Wt: 226.79
InChI Key: YWLABFGHQQFZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-3,5-difluorophenylboronic acid is a boronic acid derivative with the chemical formula C6H3BCl2F2O2. It is a valuable compound in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms on the phenyl ring, which significantly influences its reactivity and properties .

Safety and Hazards

The safety data sheet for 2,4-Dichloro-3,5-difluorophenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 2,4-Dichloro-3,5-difluorophenylboronic acid . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The pharmacokinetics of boronic acids are generally influenced by their chemical stability and reactivity .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds with diverse structures and properties .

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include the presence of a catalyst (typically palladium), the pH of the reaction environment, and the presence of a base . The reaction conditions must be carefully controlled to ensure the successful execution of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dichloro-3,5-difluorophenylboronic acid typically involves the borylation of the corresponding halogenated phenyl derivative. One common method is the reaction of 2,4-dichloro-3,5-difluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-3,5-difluorophenylboronic acid is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties make it particularly useful in selective cross-coupling reactions and in the synthesis of complex organic molecules .

Properties

IUPAC Name

(2,4-dichloro-3,5-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BCl2F2O2/c8-4-2(7(12)13)1-3(10)5(9)6(4)11/h1,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLABFGHQQFZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1Cl)F)Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BCl2F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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